



Overcoming high plasma protein binding of AZD2098

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Compound of Interest		
Compound Name:	AZD2098	
Cat. No.:	B1666207	Get Quote

Technical Support Center: AZD2098

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high plasma protein binding of **AZD2098**.

Frequently Asked Questions (FAQs)

Q1: What is AZD2098 and why is its plasma protein binding a concern?

AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] [3][4] High plasma protein binding is a significant consideration because, according to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[5][6][7] A high degree of binding can limit the effective concentration of the drug at the target site, potentially impacting its efficacy.

Q2: What are the physicochemical properties of the **AZD2098** series that contribute to high plasma protein binding?

The development of **AZD2098** started from a lead compound with very high plasma protein binding (>99.9%). This was attributed to its acidic sulfonamide group (pKa = 4.1) and its lipophilic nature (logP = 4.4).[3] Lipophilicity, in particular, has been shown to correlate with increased plasma protein binding.[8][9] Through chemical modifications, the plasma protein binding of **AZD2098** was reduced.



Q3: What is the reported plasma protein binding of AZD2098?

The human plasma protein binding for **AZD2098** is reported to be 98.9%.[3]

Troubleshooting Guide

Issue: Low apparent potency or inconsistent results in in-vitro cellular assays.

High plasma protein binding of **AZD2098** can lead to lower than expected free drug concentrations in cell culture media containing serum, such as Fetal Bovine Serum (FBS). This can result in an underestimation of the compound's true potency.

Solutions:

- Reduce Serum Concentration: If permissible for the specific cell line, reduce the percentage
 of FBS in the culture medium. This will decrease the amount of binding proteins and increase
 the free fraction of AZD2098.
- Use Serum-Free or Low-Protein Media: Whenever possible, conduct assays in serum-free or low-protein media to minimize binding effects.
- Calculate and Adjust for In-Vitro Binding: Determine the fraction of AZD2098 bound to the
 proteins in your specific cell culture medium and adjust the nominal concentration
 accordingly to reflect the true unbound concentration.[5][10]

Issue: Difficulty in accurately determining the unbound fraction (fu) of AZD2098.

Measuring the free fraction of highly bound compounds can be technically challenging and prone to experimental variability.[11][12]

Solutions:

- Method Selection: Utilize appropriate and validated methods for determining the fu of highly bound compounds. Equilibrium dialysis is often considered the gold standard.[12][13] Other methods include ultrafiltration and partitioning techniques.[2][14][15]
- Optimize Experimental Conditions: For equilibrium dialysis, ensure that true equilibrium is reached. For highly bound compounds, this may require longer incubation times or the use



of modified techniques like the dilution method or presaturation method to accelerate equilibration.[12][16]

• Control for Non-Specific Binding: Highly lipophilic compounds can bind to the experimental apparatus. It is crucial to account for and minimize non-specific binding to surfaces.

Issue: Poor bioavailability or high variability in in-vivo animal studies.

The high plasma protein binding of **AZD2098** can act as a reservoir, affecting its distribution and clearance, which can lead to complex pharmacokinetic profiles.[5]

Solutions:

- Appropriate Formulation: For in-vivo studies, especially oral administration, the formulation is critical. The discovery of AZD2098 utilized a 1% sodium bicarbonate solution for pharmacokinetic studies.[3] For poorly soluble or highly bound drugs, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based systems can improve absorption and bioavailability.[17][18]
- Consider Species Differences: Plasma protein binding can vary between species.[3] It is important to determine the binding in the plasma of the animal species being used for the study to accurately interpret pharmacokinetic and pharmacodynamic data.
- Focus on Unbound Concentrations: When correlating pharmacokinetics with pharmacodynamics (PK/PD), it is more informative to model the relationship based on the unbound concentration of the drug rather than the total concentration.[7]

Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of AZD2098 and its Precursor



Property	Lead Compound (1)	AZD2098 (47)
hCCR4 pIC50	7.2	7.8
Human Plasma Protein Binding (%)	>99.9	98.9
Calculated Whole Blood Potency (pIC50)	<4.2	5.9
logP	4.4	Not Reported
logD	Not Reported	0.35
рКа	4.1	Not Reported
Solubility (mg/mL)	Not Reported	1.5

Data sourced from "Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists".[3]

Experimental Protocols

Protocol 1: Determination of Free Fraction (fu) by Equilibrium Dialysis

This protocol provides a general method for determining the unbound fraction of **AZD2098** in plasma.

Materials:

- Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
- Semi-permeable dialysis membranes (with an appropriate molecular weight cutoff)
- Phosphate-buffered saline (PBS), pH 7.4
- Control plasma from the desired species (e.g., human, rat, mouse)
- AZD2098 stock solution in a suitable solvent (e.g., DMSO)
- LC-MS/MS system for quantification



Methodology:

- Prepare the dialysis membranes according to the manufacturer's instructions.
- Assemble the dialysis cells.
- Spike the control plasma with **AZD2098** to the desired concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein denaturation.
- Add the spiked plasma to one chamber of the dialysis cell (the plasma chamber).
- Add an equal volume of PBS to the other chamber (the buffer chamber).
- Seal the dialysis unit and incubate at 37°C with gentle agitation. The incubation time should be sufficient to reach equilibrium (this may need to be determined empirically, but is often 4-24 hours).
- After incubation, collect samples from both the plasma and buffer chambers.
- Determine the concentration of AZD2098 in both samples using a validated LC-MS/MS method.
- Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: Mitigating Plasma Protein Binding Effects in Cell-Based Assays

This protocol describes an approach to account for the effect of serum proteins in in-vitro potency assays.

Materials:

- Cell line of interest
- Cell culture medium with varying concentrations of FBS (e.g., 10%, 5%, 1%, 0%)
- AZD2098 stock solution

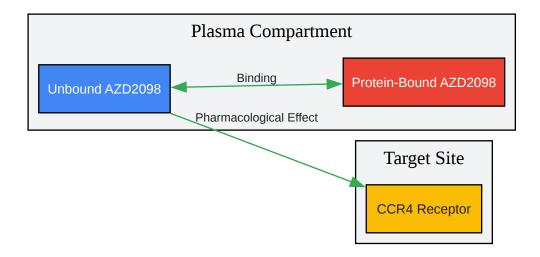


 Assay-specific reagents for measuring the desired biological endpoint (e.g., calcium mobilization, chemotaxis)

Methodology:

- Culture the cells in their standard growth medium.
- On the day of the assay, prepare a series of assay media with different concentrations of FBS.
- Prepare serial dilutions of AZD2098 in each of the prepared assay media.
- Perform the functional assay (e.g., chemotaxis assay) using the different media conditions.
- Generate dose-response curves for AZD2098 under each serum condition and calculate the IC50 value.
- Compare the IC50 values obtained at different serum concentrations. A rightward shift in the dose-response curve with increasing serum concentration is indicative of plasma protein binding.
- If possible, determine the unbound fraction of AZD2098 in your specific cell culture medium (using a method like equilibrium dialysis) to calculate the unbound IC50, which represents the true potency of the compound.

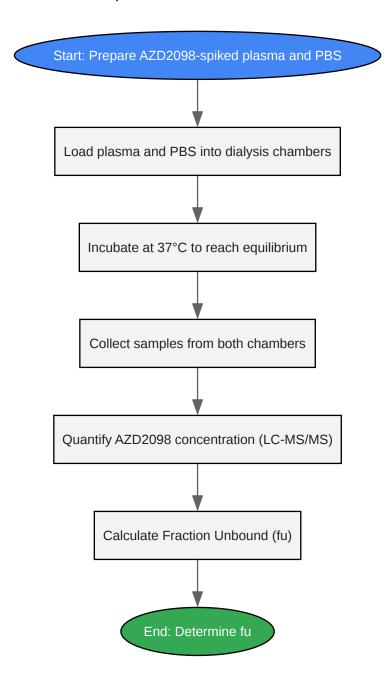
Visualizations





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Caption: Equilibrium of AZD2098 in plasma.



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Caption: Workflow for determining fraction unbound.



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